molecular formula C15H18ClN3O B1683726 Uniconazole-P CAS No. 83657-17-4

Uniconazole-P

Cat. No.: B1683726
CAS No.: 83657-17-4
M. Wt: 291.77 g/mol
InChI Key: YNWVFADWVLCOPU-MAUPQMMJSA-N
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Description

Uniconazole-P is a triazole-based plant growth regulator widely used in agriculture and horticulture. It is known for its ability to inhibit gibberellin biosynthesis, thereby reducing plant height and promoting more compact growth. This compound is particularly effective in controlling the growth of ornamental plants and fruiting vegetables .

Mechanism of Action

Uniconazole-P, also known as Uniconazole P, is a triazole plant growth regulator . It is widely used in agriculture and horticulture to regulate plant height and prevent the overgrowth of seedlings . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the gibberellin (GA) biosynthesis pathway . It inhibits the activity of Ent-kaurene oxidase , a key enzyme in the GA biosynthesis pathway . This inhibition reduces the production of endogenous GA . Additionally, this compound has been found to be a strong competitive inhibitor of ABA 8′-hydroxylase , a major ABA catabolic enzyme .

Mode of Action

This compound’s mode of action is primarily through the inhibition of gibberellin (GA) biosynthesis . By inhibiting the activity of Ent-kaurene oxidase, this compound reduces the production of endogenous GA . This leads to a decrease in GA levels in plants . Furthermore, this compound is a potent inhibitor of ABA 8′-hydroxylase, effectively inhibiting ABA catabolism in plants .

Biochemical Pathways

This compound significantly affects the phenylpropanoid biosynthesis pathway . In this pathway, it remarkably downregulates the expression of BrPAL4 , a member of the portal enzyme gene family related to lignin biosynthesis . This leads to a decrease in lignin content . Additionally, this compound has been found to affect the levels of various metabolites, including flavonoids, tannins, alkaloids, lipids, amino acids and derivatives, organic acids, nucleotides and derivatives, and terpenoids .

Pharmacokinetics

It can be persistent in both soil and aquatic systems .

Result of Action

The primary result of this compound’s action is the inhibition of hypocotyl elongation in plants . This is achieved through the suppression of the BrbZIP39–BrPAL4 module, which mediates lignin biosynthesis . The decrease in lignin content leads to the dwarfing of plants . Additionally, this compound-treated plants show enhanced drought tolerance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been found to enhance the cold resistance in plants . The specific mechanism of this induced cold resistance remains unclear . Furthermore, this compound has been used to promote dwarfing and enhance lodging resistance in banana cultivation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uniconazole-P is synthesized through a multi-step chemical process. The key steps involve the formation of the triazole ring and the introduction of the chlorophenyl and dimethyl groups. The synthetic route typically starts with the reaction of 4-chlorobenzaldehyde with acetone to form 4-chlorophenyl-2-butanone. This intermediate is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization with triethyl orthoformate to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Uniconazole-P undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the presence of strong oxidizing agents and can form different oxidation products depending on the conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed for their biological activity and efficacy .

Comparison with Similar Compounds

Uniconazole-P is often compared with other triazole-based plant growth regulators such as paclobutrazol and flurprimidol. While all these compounds inhibit gibberellin biosynthesis, this compound is noted for its higher potency and broader spectrum of activity .

Similar Compounds

This compound stands out due to its higher efficacy and versatility in various agricultural and horticultural applications.

Properties

IUPAC Name

(E,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWVFADWVLCOPU-MAUPQMMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3035002
Record name Uniconazole-P
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83657-17-4
Record name Uniconazole P
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uniconazole-P [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uniconazole-P
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (αS,βE)
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Record name Uniconazole P
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Record name UNICONAZOLE-P
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Synthesis routes and methods I

Procedure details

The II-B isomer (2.9 g, 0.01 mole; m.p. 78°-79° C.) of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazole-1-yl)-1-pentene-3-one (Compound No. 1') was dissolved in methanol (50 ml). The isomer was allowed to react with sodium borohydride and then treated in the same manner as in Example 1. The residue obtained was recrystallized from a 1:10 mixture of carbon tetrachloride and n-hexane to obtain 2.2 g (yield 76%) of the I'-B isomer (m.p. 116°-117° C.) of Compound No. 1. The elementary analysis and NMR spectrum of the compound are shown below.
Name
1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazole-1-yl)-1-pentene-3-one
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

88 Milligrams (0.53 mmole) of the present compound obtained in Example 1 was dissolved in 2 ml of 1,2-dichloroethane, and 2 ml of a 1,2-dichloroethane solution containing 290 mg (1.0 mmole) of (E)-1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-one (E/Z=95.8/4.2) was added dropwise thereto. After reaction at room temperature for 24 hours, 2% hydrochloric acid was added to separate the reaction solution into an aqueous and organic layers. After concentrating the organic layer, the residue was purified by column chromatography on silica gel to obtain 180 mg of 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-ol. The ratio of E-form alcohol to Z-form alcohol was 95.6 to 4.4, and the enantiomer ratio of the E-form alcohol was: (+)-isomer: (-)-isomer=19:81.
[Compound]
Name
present compound
Quantity
0.53 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The II-A isomer (2.9 g, 0.01 mole; m.p. 108°-109° C.) of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazole-1-yl)-1-pentene-3-one (Compound No. 1') was dissolved in methanol (50 ml). Sodium borohydride (0.38 g, 0.01 mole) was added thereto while keeping the temperature of the reaction solution at 20° C. or less with ice-cooling. The reaction mixture was kept at 20° C. for 3 hours, and then decomposed with addition of water (100 ml) and acetic acid (1 ml). The organic layer was extracted with ethyl acetate (100 ml), and the extract was washed with a 5% aqueous sodium hydrogen carbonate solution (50 ml) and dried over anhydrous sodium sulfate. The solvent was then removed under reduced pressure, and the residue obtained was recrystallized from isopropanol to obtain 2.0 g (yield 69%) of the I'-A isomer having a melting point of 153°-155° C. The elementary analysis and NMR spectrum of the compound are shown below.
Name
1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazole-1-yl)-1-pentene-3-one
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uniconazole-P
Reactant of Route 2
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Uniconazole-P
Reactant of Route 3
Uniconazole-P
Reactant of Route 4
Uniconazole-P
Reactant of Route 5
Uniconazole-P
Reactant of Route 6
Uniconazole-P
Customer
Q & A

Q1: How does Uniconazole-P exert its effects on plant growth?

A1: this compound acts as a potent inhibitor of gibberellin (GA) biosynthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It specifically targets the cytochrome P450-dependent monooxygenases involved in the oxidation of ent-kaurene into ent-kaurenoic acid, a crucial step in the GA biosynthetic pathway. [, , ] By inhibiting GA production, this compound disrupts a range of plant growth and developmental processes typically regulated by these hormones.

Q2: What are the downstream effects of this compound treatment in plants?

A2: this compound treatment leads to a variety of effects in plants, primarily due to its inhibition of GA biosynthesis. Some notable effects include:

  • Reduced shoot elongation: This is the most well-known effect, leading to compact and dwarf plants. [, , , , , , , , , , , , , ]
  • Altered flowering time: Depending on the plant species and application time, this compound can promote or delay flowering. [, , , , , , , , ]
  • Modified root growth: While often associated with reduced root growth, this compound can also enhance root development in certain species or under specific conditions. [, , , ]
  • Changes in leaf morphology and physiology: this compound can induce leaf thickening, increase chlorophyll content, and enhance stress tolerance in some plants. [, , ]
  • Effects on tuber and bulbil formation: this compound can influence the balance between aerial and belowground tuber development in yam species. [, , , , , ]

Q3: How does the inhibition of GA biosynthesis by this compound affect gravitropism in plants?

A3: Gibberellins play a crucial role in plant gravitropism, the ability to orient growth in response to gravity. [, , ] Studies have shown that this compound can inhibit negative gravitropism in horizontally-positioned seedlings, likely due to its suppressive effect on GA-mediated processes involved in wood formation and stem bending. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C16H18ClN3O, and its molecular weight is 305.79 g/mol.

Q5: How does this compound perform under different environmental conditions?

A5: The stability and efficacy of this compound can be influenced by factors such as temperature, pH, and light exposure. Further research is needed to fully characterize its stability profile under various conditions.

Q6: Does this compound exhibit any catalytic properties?

A7: this compound is primarily known for its inhibitory action on GA biosynthesis and does not possess inherent catalytic properties. [, , ]

Q7: How do structural modifications of this compound affect its biological activity?

A9: While the provided research abstracts do not explicitly address the SAR of this compound, it's known that even minor alterations in the chemical structure of plant growth regulators can significantly influence their activity, selectivity, and metabolism in plants. [] Further research focusing on the SAR of this compound would be valuable for optimizing its use and developing novel analogs with enhanced properties.

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